Methyl 6-Bromo-2,3-dihydrobenzofuran-3-acetate
CAS No.: 2070896-49-8
Cat. No.: VC16541099
Molecular Formula: C11H11BrO3
Molecular Weight: 271.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2070896-49-8 |
|---|---|
| Molecular Formula | C11H11BrO3 |
| Molecular Weight | 271.11 g/mol |
| IUPAC Name | methyl 2-(6-bromo-2,3-dihydro-1-benzofuran-3-yl)acetate |
| Standard InChI | InChI=1S/C11H11BrO3/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7H,4,6H2,1H3 |
| Standard InChI Key | RMECJMVTRNLVQO-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1COC2=C1C=CC(=C2)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
Methyl 6-Bromo-2,3-dihydrobenzofuran-3-acetate is systematically named as methyl 2-(6-bromo-2,3-dihydrobenzofuran-3-yl)acetate. Its IUPAC name reflects the benzofuran core substituted with a bromine atom at the 6-position and an acetylated methyl ester at the 3-position . The compound’s SMILES notation (COC(=O)CC1COC2=CC(Br)=CC=C21) further elucidates its connectivity, highlighting the bicyclic framework and substituent positions .
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2070896-49-8 | |
| Molecular Formula | C₁₁H₁₁BrO₃ | |
| Molecular Weight | 271.11 g/mol | |
| Appearance | Powder or liquid | |
| Purity | 95–97% | |
| Storage Conditions | Cool, dry, tightly sealed |
Spectroscopic Features
While direct spectroscopic data for Methyl 6-Bromo-2,3-dihydrobenzofuran-3-acetate is limited, analogous benzofuran derivatives provide insights. For example, the NMR spectrum of 5-Bromo-2,3-dihydrobenzofuran-7-carboxamide (a structurally related compound) exhibits characteristic peaks: δ 3.25 ppm (t, J = 8.8 Hz, 2H) for the dihydrofuran ring protons and δ 7.26–7.73 ppm for aromatic protons . Similarly, the acetate group’s methyl ester typically resonates near δ 3.7 ppm in NMR .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of Methyl 6-Bromo-2,3-dihydrobenzofuran-3-acetate involves multi-step strategies, often starting from brominated dihydrobenzofuran precursors. A notable approach reported in the literature involves:
-
Preparation of 6-Bromo-2,3-dihydrobenzofuran (18):
This intermediate is synthesized via bromination of 2,3-dihydrobenzofuran using bromine in acetic acid with sodium acetate as a base . -
Michael Addition with Acetate Derivatives:
The dihydrobenzofuran core undergoes conjugate addition with methyl acrylate derivatives. For instance, treatment of 6-bromo-2,3-dihydrobenzofuran with a lithiated acetate precursor in tetrahydrofuran (THF) at −78°C yields the Michael adduct . The use of N,N,N',N'-tetramethylethylenediamine (TMEDA) as an additive enhances regioselectivity, reducing side products like double adducts . -
Esterification and Purification:
The crude product is esterified using methanol under acidic conditions and purified via column chromatography (ethyl acetate/methanol eluent) to achieve >95% purity .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | Br₂, AcOH, NaOAc, 80°C | 80% | |
| Michael Addition | n-BuLi, TMEDA, THF, −78°C | 76% | |
| Esterification | HCl/MeOH, reflux | 85% |
Optimization Challenges
A major challenge in the synthesis is controlling regioselectivity during the Michael addition. Excess TMEDA (1.5–3.0 equiv) mitigates undesired double adduct formation, improving assay yields from 63% to 76% . Additionally, the bromine substituent’s electron-withdrawing nature necessitates careful temperature control to prevent decomposition .
Applications in Medicinal Chemistry
Role in Drug Discovery
Methyl 6-Bromo-2,3-dihydrobenzofuran-3-acetate is a critical intermediate in developing endothelin receptor antagonists, such as the selective endothelin A (ETA) receptor antagonist 1b . These antagonists are investigated for treating hypertension, congestive heart failure, and renal diseases due to their vasodilatory effects .
Structure-Activity Relationship (SAR) Insights
The bromine atom at position 6 enhances binding affinity to ETA receptors by modulating electron density in the benzofuran ring . Meanwhile, the acetate group improves solubility and metabolic stability, as demonstrated in preclinical studies .
Future Directions
Expanding Synthetic Applications
Recent advances in transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could enable functionalization of the bromine atom, creating derivatives with enhanced bioactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume